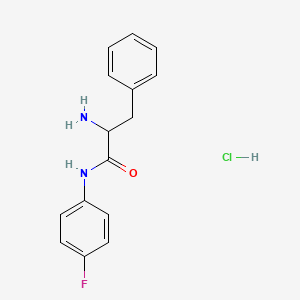

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride

Overview

Description

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride (2-ANF-3-PHP-HCl) is a novel compound with potential applications in scientific research. It is a small molecule with a molecular weight of 325.8 g/mol and a melting point of 126-127 °C. Its structure consists of an amide group, an aromatic ring, and a phenyl group. It is synthesized from readily available starting materials and can be used for a variety of applications.

Scientific Research Applications

Discovery and Drug Development

The compound has been studied within the context of designing selective and orally efficacious inhibitors for kinase superfamily members, notably in cancer research. One study discovered a closely related compound, demonstrating significant tumor stasis in human gastric carcinoma models, highlighting the potential of such compounds in cancer therapy (Schroeder et al., 2009).

Pharmacokinetic Properties

Research on similar derivatives, aimed at understanding their physico-chemical properties, has led to the development of potential β1-adrenergic receptor antagonists. These findings are crucial for new drug development, as they provide insights into the pharmacokinetic properties necessary for effective drug design (Tengler et al., 2013).

Immunomodulation

Studies on 2-substituted aminopropanediols, which share structural similarities, have explored their immunosuppressive activities. These compounds were evaluated for their potential in organ transplantation, indicating the broader therapeutic applications of such molecules (Kiuchi et al., 2000).

Molecular Recognition and Transport

Research into self-assembled aggregates of related fluoroalkylated compounds has shown selective recognition and transport abilities for hydrophilic amino and N,N-dimethylamino compounds. This suggests applications in drug delivery systems and molecular separation technologies (Sawada et al., 2000).

Antimicrobial Properties

A study on thiourea derivatives, which include fluorophenyl groups, demonstrated significant anti-pathogenic activity, particularly against bacteria known for biofilm formation. This research indicates the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Mechanism of Action

Mode of Action

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride interacts with its targets (HDAC1, HDAC2, and HDAC3) by inhibiting their enzymatic activity . This inhibition is particularly potent against HDAC3, as indicated by an IC50 value of 95.48 nM . The inhibition of HDACs leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure and promotes gene transcription .

Biochemical Pathways

By inhibiting HDACs, this compound affects the epigenetic regulation of gene expression . This can lead to changes in the transcription of various genes, potentially affecting multiple biochemical pathways. The specific pathways affected would depend on the cell type and the genes being expressed in those cells .

Pharmacokinetics

It has been suggested that this compound has a favorable pharmacokinetic profile

Result of Action

The inhibition of HDACs by this compound can lead to various molecular and cellular effects. For example, it has been shown to increase the intracellular level of acetyl-histone H3 and P21, induce G1 cell cycle arrest, and promote apoptosis . These effects contribute to its antitumor activity .

Biochemical Analysis

Biochemical Properties

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases, particularly HDAC3, which are enzymes involved in the regulation of gene expression through the acetylation and deacetylation of histones . The interaction between this compound and HDAC3 results in the inhibition of HDAC3 activity, leading to changes in gene expression and cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by promoting apoptosis and causing cell cycle arrest in the G2/M phase . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDAC3 activity, which leads to the accumulation of acetylated histones and changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with HDAC3. By binding to the active site of HDAC3, this compound inhibits the enzyme’s activity, preventing the deacetylation of histones and other proteins . This inhibition results in the accumulation of acetylated histones, which alters chromatin structure and affects gene expression. Additionally, this compound may also interact with other biomolecules, leading to changes in cellular signaling pathways and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of HDAC3 activity and prolonged changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC3 activity and induce apoptosis in tumor cells . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by inhibiting HDAC3 activity, which influences the expression of genes involved in metabolism . Additionally, this compound may interact with other enzymes and cofactors, further affecting metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been shown to be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the nucleus, where it interacts with HDAC3 and other nuclear proteins . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . The localization of this compound within the nucleus is essential for its ability to inhibit HDAC3 activity and affect gene expression .

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRSUGMPAWFCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)

![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)